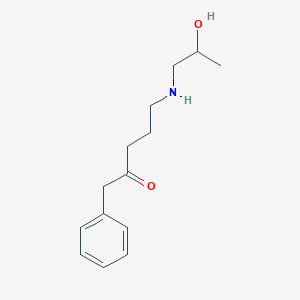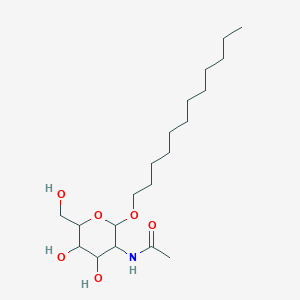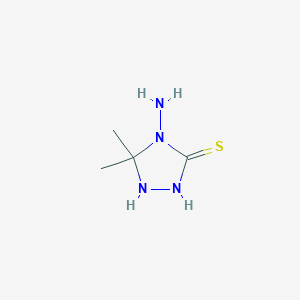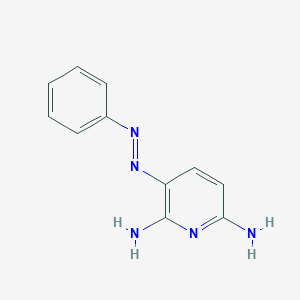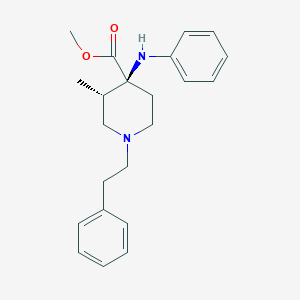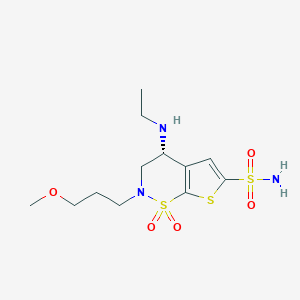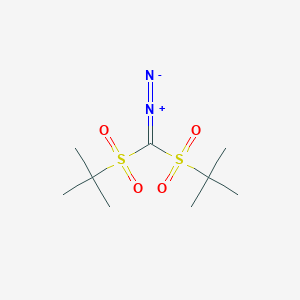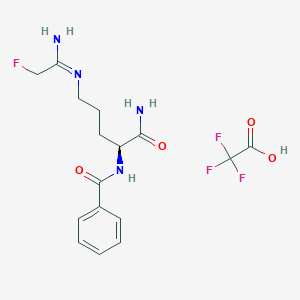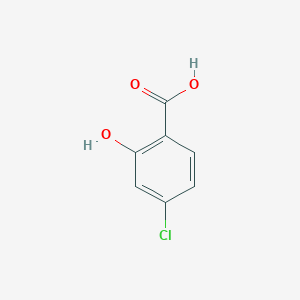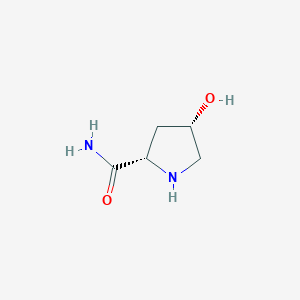
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide, also known as L-pyroglutamic acid or PCA, is a naturally occurring amino acid found in various foods and human physiological fluids. PCA has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
Mecanismo De Acción
The mechanism of action of PCA is not fully understood, but it is thought to involve the modulation of neurotransmitters, such as dopamine and glutamate, in the brain. PCA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
PCA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. PCA has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PCA in lab experiments is its availability and low cost. PCA is a naturally occurring amino acid and can be easily synthesized. However, one limitation is its instability in aqueous solutions, which can affect its bioactivity and require careful storage and handling.
Direcciones Futuras
There are numerous future directions for research on PCA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. PCA has also been investigated for its potential as an anti-inflammatory agent in various conditions, including arthritis and inflammatory bowel disease. Additionally, PCA has been studied for its potential as a biomarker for various diseases, including liver disease and cancer.
Conclusion:
In conclusion, (2S,4S)-4-hydroxypyrrolidine-2-carboxamide, or PCA, is a naturally occurring amino acid with potential therapeutic applications in various fields, including neurology, immunology, and oncology. PCA has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Future research on PCA is needed to fully understand its potential as a therapeutic agent and biomarker for various diseases.
Métodos De Síntesis
PCA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for chemical synthesis is the reaction of glutamic acid with acetic anhydride, followed by hydrolysis of the resulting pyrrolidone derivative. Enzymatic synthesis involves the use of pyrrolidone carboxylase, which catalyzes the conversion of glutamic acid to PCA.
Aplicaciones Científicas De Investigación
PCA has been extensively studied for its potential therapeutic applications in various fields. In neurology, PCA has been shown to improve cognitive function and memory in animal models. In immunology, PCA has been found to modulate the immune response and reduce inflammation. In oncology, PCA has been investigated for its potential as an anti-tumor agent.
Propiedades
Número CAS |
129431-01-2 |
|---|---|
Nombre del producto |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |
Clave InChI |
OJSXAYGYRGXDSQ-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)N)O |
SMILES |
C1C(CNC1C(=O)N)O |
SMILES canónico |
C1C(CNC1C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
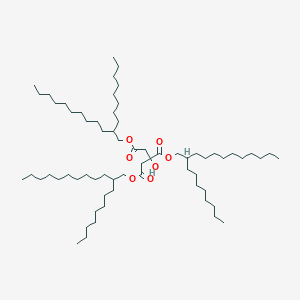
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)

![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
